5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol

Analytical derivatization Water disinfection byproducts GC-MS

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (CAS 76711-87-0) is a C5 fluoroalcohol bearing eight fluorine atoms and a terminal chlorine substituent. It belongs to the class of partially fluorinated alcohols and is distinguished from its non-chlorinated analog, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS 355-80-6), by the presence of a C–Cl bond at the ω-position.

Molecular Formula C5H3ClF8O
Molecular Weight 266.52 g/mol
CAS No. 76711-87-0
Cat. No. B1430410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol
CAS76711-87-0
Molecular FormulaC5H3ClF8O
Molecular Weight266.52 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O
InChIInChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2
InChIKeyKGWZMKSODUPSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (CAS 76711-87-0): A Chloro-Functionalized Fluoroalcohol Building Block for Specialty Synthesis and Analytical Derivatization


5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (CAS 76711-87-0) is a C5 fluoroalcohol bearing eight fluorine atoms and a terminal chlorine substituent . It belongs to the class of partially fluorinated alcohols and is distinguished from its non-chlorinated analog, 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS 355-80-6), by the presence of a C–Cl bond at the ω-position. This structural feature imparts differentiated reactivity, volatility, and mass-spectrometric properties that are quantifiably relevant to derivatization chemistry, surface science, and specialty polymer intermediate synthesis.

Why 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Cannot Replace 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol in Analytical and Synthetic Workflows


Although the non-chlorinated congener (CAS 355-80-6) shares an identical perfluorinated backbone, it lacks the electrophilic terminal C–Cl bond that enables nucleophilic displacement pathways and the chlorine isotopic signature essential for mass-spectrometric structure elucidation . In derivatization-driven analytical methods, the chloroformate prepared from the chloro-alcohol (ClOFPCF) outperforms the non-chlorinated analog (OFPCF) in chromatographic resolution and detection sensitivity, while providing unique isotopic fingerprinting that is fundamentally absent in the chlorine-free analog [1]. Direct substitution with the non-chlorinated alcohol would therefore foreclose these quantitative performance gains and qualitative capabilities.

Product-Specific Quantitative Evidence: How 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol Differentiates from Closest Analogs


Derivatization Agent Performance: ClOFPCF vs. OFPCF in GC-ECNI-MS Analysis of Polar Water Contaminants

The chloroformate derivative synthesized from 5-chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (ClOFPCF) was directly compared to the non-chlorinated analog OFPCF (derived from 2,2,3,3,4,4,5,5-octafluoro-1-pentanol) as a derivatizing agent for 39 highly polar analytes in aqueous solution [1]. ClOFPCF produced derivatives with superior chromatographic and spectroscopic properties, enabled chlorine isotope pattern-based determination of the number of derivatized polar hydrogens, and achieved detection limits of 0.3–1 µg/L across the analyte panel [1]. The entire derivatization-extraction-GC-MS workflow required less than 10 minutes from raw aqueous sample to ready-to-inject solution, demonstrating practical throughput advantage [1].

Analytical derivatization Water disinfection byproducts GC-MS Electron-capture negative ionization

Volatility Differential: Vapor Pressure of 5-Chloro- vs. Non-Chlorinated Octafluoropentanol

Predicted vapor pressure at 25 °C for 5-chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is 4.0 ± 0.5 mmHg , while the experimentally reported value for the non-chlorinated analog 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (CAS 355-80-6) is 2.5 ± 0.5 mmHg . The chloro compound thus exhibits approximately 60% higher vapor pressure, indicating greater volatility that may influence solvent evaporation rates, headspace partitioning, and distillation parameters in synthesis and formulation workflows.

Physicochemical properties Vapor pressure Fluorinated alcohol Volatility

Terminal C–Cl Reactivity Enables Synthetic Diversification Not Possible with C–H Terminated Analog

The ω-chloro substituent in 5-chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol provides a leaving group for SN2-type nucleophilic displacement reactions (e.g., with azide, cyanide, amines, thiolates), enabling direct conversion to the corresponding azide, nitrile, amine, or thioether without requiring prior activation of the alcohol [1]. In contrast, the non-chlorinated analog 2,2,3,3,4,4,5,5-octafluoro-1-pentanol terminates in a –CF2H group, which is inert to nucleophilic substitution under mild conditions; functionalization at the ω-position would require multistep oxidation–activation–substitution sequences [2]. The chloro compound is specifically cited as precursor to 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF) via reaction with phosgene or triphosgene, a transformation inaccessible from the H-terminated analog [1].

Synthetic intermediate Nucleophilic substitution Fluorinated building block Functional group interconversion

Molecular Weight Differentiation for Stoichiometric and Formulation Calculations

The molecular weight of 5-chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is 266.52 g/mol , compared to 232.07 g/mol for the non-chlorinated analog 2,2,3,3,4,4,5,5-octafluoro-1-pentanol . This 14.8% mass increase is quantitatively meaningful for reaction stoichiometry, molar-based dosing, and formulation calculations. Additionally, the chlorine atom contributes a mass shift of +34.45 Da relative to the –CF2H terminus, a mass difference large enough to resolve by low-resolution mass spectrometry without interference.

Molecular weight Stoichiometry Formulation Fluorinated alcohol

Priority Application Scenarios for 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol Based on Quantitative Differentiation Evidence


Trace-Level GC-MS Derivatization of Highly Polar Water Disinfection Byproducts (DBPs)

As demonstrated by Vincenti et al. (2010), the chloroformate derivative (ClOFPCF) synthesized from this compound achieves detection limits of 0.3–1 µg/L for 39 polar analytes using GC-ECNI-MS, outperforming the non-chlorinated OFPCF in chromatographic quality and providing chlorine isotopic signatures that confirm the number of derivatized functional groups [1]. This method is directly applicable to regulatory drinking water monitoring and environmental fate studies.

Synthesis of ω-Functionalized Fluorinated Intermediates for Medicinal and Agrochemical Chemistry

The terminal C–Cl bond enables single-step nucleophilic displacement to generate azides, amines, nitriles, and thioethers—transformations that are inaccessible from the H-terminated analog without multistep activation [2]. This reduces synthetic step count and associated cost in the preparation of fluorinated pharmacophores and crop protection agents requiring tailored ω-substitution [2].

Formulation of Volatility-Tuned Fluorinated Solvent and Coating Systems

With a vapor pressure approximately 60% higher than the non-chlorinated analog (4.0 vs. 2.5 mmHg at 25 °C) , this chloro-fluoroalcohol offers enhanced evaporation kinetics for spin-coating, solvent-assisted molding, and headspace sampling applications where rapid solvent removal is critical.

Synthesis of Chlorine-Containing Fluorosurfactants and Surface-Modifying Agents

The ω-chloro group can be quaternized with tertiary amines to produce cationic fluorosurfactants, a derivatization pathway not available to the H-terminated analog. The resulting surfactants combine perfluorinated hydrophobicity with an ionic headgroup, enabling tailored surface tension reduction in specialty coating, textile treatment, and oil recovery formulations [3].

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